molecular formula C11H18 B056998 1,3-Di(propan-2-yl)cyclopenta-1,3-diene CAS No. 123278-27-3

1,3-Di(propan-2-yl)cyclopenta-1,3-diene

Cat. No.: B056998
CAS No.: 123278-27-3
M. Wt: 150.26 g/mol
InChI Key: QCEFTGHIXRHYPC-UHFFFAOYSA-N
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Description

1,3-Di(propan-2-yl)cyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring two isopropyl groups at the 1 and 3 positions of the five-membered conjugated diene ring. This compound is structurally related to cyclopenta-1,3-diene (C₅H₆), a fundamental diene in organic synthesis known for its high reactivity in Diels-Alder reactions and coordination chemistry . The isopropyl substituents introduce steric bulk and electron-donating effects, which modulate its electronic properties, solubility, and reactivity compared to unsubstituted cyclopentadiene. Applications of such substituted cyclopentadienes span polymer synthesis, catalysis, and materials science, where steric and electronic tuning of the diene system is critical .

Properties

CAS No.

123278-27-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,3-di(propan-2-yl)cyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-8(2)10-5-6-11(7-10)9(3)4/h5,7-9H,6H2,1-4H3

InChI Key

QCEFTGHIXRHYPC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC1)C(C)C

Canonical SMILES

CC(C)C1=CC(=CC1)C(C)C

Synonyms

1,3-Cyclopentadiene,1,3-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 1,3-Diisopropyl-1,3-cyclopentadiene may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-1,3-cyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diisopropyl-1,3-cyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,3-cyclopentadiene and its derivatives involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound forms stable complexes with transition metals, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Isopropyl groups are electron-donating via induction, stabilizing the diene system. In contrast, aryl-substituted derivatives (e.g., p-tolyl) exhibit electron-withdrawing or conjugation effects, altering reactivity in metal coordination or polymerization .

Diels-Alder Reactions

  • Unsubstituted Cyclopenta-1,3-diene: Highly reactive due to minimal steric hindrance, making it a preferred diene in synthesizing norbornene derivatives and polymers .
  • This compound: Reduced reactivity due to steric bulk but offers regioselectivity advantages in reactions with bulky dienophiles .
  • Aryl-Substituted Derivatives : Aryl groups (e.g., p-tolyl) enhance conjugation, enabling applications in optoelectronic materials but lowering reactivity in traditional Diels-Alder reactions .

Coordination Chemistry

  • Titanium Complexes : Cyclopenta-1,3-diene derivatives form stable complexes with metals like titanium. The isopropyl substituents in this compound may influence ligand geometry and catalytic activity in polymerization reactions compared to unsubstituted analogs .
  • Lithium Complexes : Cyclopentadienyllithium (unsubstituted) is a strong nucleophile, whereas alkyl-substituted variants like the target compound may exhibit reduced basicity due to steric shielding .

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